molecular formula C19H29BFNO4 B8294289 tert-butyl N-{1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}carbamate

tert-butyl N-{1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}carbamate

Cat. No.: B8294289
M. Wt: 365.2 g/mol
InChI Key: WRNIBXPRMTVQHL-UHFFFAOYSA-N
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Description

tert-butyl N-{1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}carbamate is a complex organic compound that features a tert-butyl group, a fluoro-substituted phenyl ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethylcarbamate typically involves a multi-step processThe final step involves the formation of the carbamate linkage using tert-butyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while hydrolysis results in amines and carboxylic acids.

Scientific Research Applications

tert-butyl N-{1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethylcarbamate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups in proteins, affecting their function. This interaction can modulate enzyme activities and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro and carbamate groups.

    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate: Similar but without the fluoro substitution.

Uniqueness

tert-butyl N-{1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}carbamate is unique due to the combination of its fluoro-substituted phenyl ring, dioxaborolane moiety, and carbamate linkage. This unique structure imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H29BFNO4

Molecular Weight

365.2 g/mol

IUPAC Name

tert-butyl N-[1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate

InChI

InChI=1S/C19H29BFNO4/c1-12(22-16(23)24-17(2,3)4)14-10-9-13(11-15(14)21)20-25-18(5,6)19(7,8)26-20/h9-12H,1-8H3,(H,22,23)

InChI Key

WRNIBXPRMTVQHL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(C)NC(=O)OC(C)(C)C)F

Origin of Product

United States

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